molecular formula C10H12ClNO3S B3075479 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride CAS No. 10311-33-8

3-Acetamido-2,4-dimethylbenzenesulfonyl chloride

Cat. No. B3075479
CAS RN: 10311-33-8
M. Wt: 261.73 g/mol
InChI Key: SELBURDMPHBZRW-UHFFFAOYSA-N
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Description

3-Acetamido-2,4-dimethylbenzenesulfonyl chloride is a chemical compound with the CAS Number 10311-33-8 . It has a molecular weight of 261.73 and its IUPAC name is 3-(acetylamino)-2,4-dimethylbenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular formula of 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride is C10H12ClNO3S . The InChI code for this compound is 1S/C10H12ClNO3S/c1-6-4-5-9 (16 (11,14)15)7 (2)10 (6)12-8 (3)13/h4-5H,1-3H3, (H,12,13) .

Scientific Research Applications

Role in Anticonvulsant Activities

Research on substituted N-benzyl 2-acetamidoacetamides, which share a structural similarity with the acetamido component of the compound , has shown significant anticonvulsant activities. These compounds have been demonstrated to offer protection against seizures induced by maximal electroshock in animal models, highlighting the importance of the acetamido substituent in mediating anticonvulsant effects (Choi, Stables, & Kohn, 1996).

Modulation of Macrophage Functioning

Another study explored the role of macrophage modulation in mitigating acetaminophen-induced hepatotoxicity. This research provides insights into how certain chemical compounds can influence macrophage activity to prevent tissue injury, suggesting potential therapeutic applications for related chemical entities in managing drug-induced liver damage (Laskin, Gardner, Price, & Jollow, 1995).

Hepatoprotective Mechanisms

The protective effects of dimethylsulfoxide against acetaminophen-induced hepatic toxicity, though not directly related, provide a context for understanding how sulfonyl chloride groups might interact with biological systems. This study highlights the importance of considering solvent effects and the potential for certain chemical groups to modulate drug toxicity and oxidative stress within the liver (Jeffery & Haschek, 1988).

Synthesis and Medicinal Chemistry

In the realm of synthetic chemistry, compounds similar to 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride are often intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, studies involving the synthesis of analgesic, antipyretic, and anti-inflammatory compounds demonstrate the utility of acetamido and sulfonyl groups in medicinal chemistry (Nargund, Redd, & Hariprasad, 1993).

Safety and Hazards

The safety information available indicates that 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride is dangerous . It has a hazard statement of H314-H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . The compound is classified under Class 8 . Precautionary statements include P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 .

properties

IUPAC Name

3-acetamido-2,4-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-6-4-5-9(16(11,14)15)7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELBURDMPHBZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-2,4-dimethylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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